8-oxo-N-(m-tolyl)-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carboxamide
Description
Properties
IUPAC Name |
N-(3-methylphenyl)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2/c1-13-4-2-5-16(8-13)20-19(24)21-10-14-9-15(12-21)17-6-3-7-18(23)22(17)11-14/h2-8,14-15H,9-12H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLEGWPDWXNOEIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)N2CC3CC(C2)C4=CC=CC(=O)N4C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
8-oxo-N-(m-tolyl)-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carboxamide is a complex organic compound belonging to the class of heterocyclic compounds. Its unique structure suggests potential biological activities that warrant investigation. This article reviews the biological activity of this compound based on existing literature and research findings.
Chemical Structure and Properties
The compound features a diazocine ring system and exhibits various functional groups that may influence its biological activity. Below is a summary of its chemical properties:
| Property | Details |
|---|---|
| Molecular Formula | C16H20N4O2 |
| Molecular Weight | 304.36 g/mol |
| IUPAC Name | This compound |
| InChI Key | A unique identifier for the compound |
The biological activity of this compound is likely mediated through its interaction with specific molecular targets such as enzymes and receptors. The binding of the compound to these targets can lead to alterations in their activity or function, potentially affecting various biological pathways including signal transduction and metabolic regulation.
Anticancer Activity
Research has indicated that related compounds within the diazocine family exhibit cytotoxic effects on cancer cell lines. For instance:
- Cytotoxicity Studies : In vitro studies have shown that certain derivatives of diazocine compounds can selectively induce apoptosis in cancer cells while sparing normal cells. For example:
Antibacterial Activity
The antibacterial properties of similar compounds have been explored; however, findings suggest limited efficacy against common bacterial strains. In one study:
- No significant antibacterial activity was observed against both Gram-positive and Gram-negative bacteria at concentrations ranging from 12.5 µM to 100 µM .
Mutagenicity
Concerns regarding the mutagenic potential of compounds in this class have been raised. While specific data on this compound is limited, it is essential to consider the broader implications of similar chemical structures which have been documented as mutagenic .
Case Studies
Several case studies have highlighted the potential therapeutic applications of diazocine derivatives:
- Study on Cytotoxic Effects : A study involving various substituted diazocines demonstrated selective cytotoxicity towards cancer cell lines while exhibiting minimal toxicity towards normal cells .
- Antimicrobial Screening : Another investigation assessed multiple derivatives for antimicrobial properties but found them largely ineffective against tested bacterial strains .
Comparison with Similar Compounds
Research Implications and Gaps
- Synthetic Routes : The target compound may be synthesized via cyclocondensation, analogous to triazolopyridine derivatives (e.g., using carboxamides or aldehydes as building blocks) .
- Bioactivity Potential: The m-tolyl group’s electron-donating effects could modulate receptor binding, while the methanopyridodiazocine core’s rigidity may enhance selectivity.
- Data Limitations : Direct data on the target compound’s physical properties (e.g., solubility, melting point) and bioactivity are absent in the evidence, necessitating further experimental validation.
Q & A
Basic Research Questions
Q. What are the recommended synthetic strategies for 8-oxo-N-(m-tolyl)-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carboxamide?
- Methodological Answer : The synthesis of this polycyclic carboxamide likely involves multi-step organic reactions. Key steps include:
- Cyclocondensation : Analogous to methods used for triazolopyridine derivatives (e.g., cyclocondensation of 1,6-diaminopyridones with carboxamides under reflux conditions) .
- Functionalization : Coupling of the m-tolyl group via Buchwald-Hartwig amination or Ullmann-type reactions to introduce the aryl substituent.
- Purification : Column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol, followed by recrystallization.
- Validation : Confirm intermediate structures using LC-MS or thin-layer chromatography (TLC) .
Q. How can researchers characterize the compound’s structural integrity and purity?
- Methodological Answer : Use a combination of spectroscopic and analytical techniques:
- NMR Spectroscopy : Assign peaks for protons (¹H NMR) and carbons (¹³C NMR) in DMSO-d6 or CDCl3 to verify stereochemistry and substituent positions .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., ESI+ mode with <5 ppm deviation) .
- X-ray Crystallography : For unambiguous confirmation of stereochemistry and intermolecular interactions .
- Quality Control : Monitor purity via HPLC (≥95% by area normalization) and elemental analysis (C, H, N within ±0.4% of theoretical values) .
Q. What safety protocols are critical when handling this compound in the lab?
- Methodological Answer : Follow guidelines for structurally related heterocycles:
- Exposure Limits : Adhere to GBZ 2.1-2007 standards for airborne particulates and use fume hoods during synthesis .
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Avoid skin contact due to potential irritancy (analogous to imidazopyridine derivatives) .
- Waste Disposal : Neutralize acidic/basic byproducts before disposal in designated hazardous waste containers .
Advanced Research Questions
Q. How can researchers resolve contradictory spectral data (e.g., NMR vs. computational predictions)?
- Methodological Answer :
- Cross-Validation : Compare experimental NMR shifts with density functional theory (DFT)-calculated chemical shifts (e.g., using Gaussian 16 with B3LYP/6-311++G(d,p) basis set) .
- Dynamic Effects : Account for solvent polarity and conformational flexibility via molecular dynamics simulations (e.g., AMBER or GROMACS) .
- Case Study : For similar compounds, discrepancies in aromatic proton shifts were resolved by identifying solvent-induced tautomerization .
Q. What strategies optimize reaction yields for derivatives with modified aryl groups?
- Methodological Answer :
- Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)₂, XPhos) for Suzuki-Miyaura coupling to introduce substituted aryl groups .
- Solvent Optimization : Use DMF or THF for polar intermediates; switch to toluene for hydrophobic reactants.
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 24h to 2h) while maintaining >80% yield .
Q. How can computational modeling predict the compound’s bioactivity?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to simulate binding to target proteins (e.g., kinases or GPCRs) based on hydrogen-bonding sites and hydrophobic pockets .
- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with activity data from analogous triazolopyridines .
- ADMET Prediction : Employ SwissADME to assess bioavailability, blood-brain barrier penetration, and cytochrome P450 interactions .
Q. What experimental designs address challenges in stereochemical control during synthesis?
- Methodological Answer :
- Chiral Auxiliaries : Use Evans oxazolidinones or Oppolzer’s sultams to enforce desired stereochemistry at the methanopyrido bridge .
- Asymmetric Catalysis : Apply Jacobsen’s HKR (hydrolytic kinetic resolution) for enantioselective epoxide ring-opening steps .
- Crystallization-Induced Diastereomer Resolution : Separate diastereomers via fractional crystallization using chiral resolving agents (e.g., tartaric acid) .
Q. How to design a mechanistic study for its reactivity under acidic/basic conditions?
- Methodological Answer :
- pH-Dependent Stability : Conduct accelerated degradation studies (e.g., 0.1M HCl/NaOH at 40°C for 48h) with HPLC monitoring .
- Isotope Labeling : Use ¹⁸O-labeled water to track hydrolysis pathways via mass spectrometry .
- Kinetic Profiling : Determine activation energy (Eₐ) via Arrhenius plots under varying temperatures .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
